molecular formula C10H12ClNO4S B12833616 4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride

4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride

Cat. No.: B12833616
M. Wt: 277.73 g/mol
InChI Key: VDVUPGWXFKNVQO-UHFFFAOYSA-N
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Description

4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride is a chemical compound with a complex structure that includes an amino group, a ketone group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with 3-amino-3-oxopropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the amino group can be oxidized to a nitro group.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.

    Condensation Reactions: Reagents like aldehydes or ketones in the presence of acid or base catalysts are used.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Oxidation and Reduction Reactions: Products include alcohols, nitro compounds, and reduced amines.

    Condensation Reactions: Products include imines and amides.

Scientific Research Applications

4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The amino and ketone groups may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-oxopropanoic acid: Shares the amino and ketone groups but lacks the sulfonyl chloride group.

    4-(3-Amino-3-oxopropoxy)-1-benzylpiperidinium: Contains a similar amino and ketone structure but with a different aromatic ring and no sulfonyl chloride group.

Uniqueness

4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it particularly valuable in applications requiring specific and irreversible interactions with target molecules.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

4-(3-amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13)

InChI Key

VDVUPGWXFKNVQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(=O)N

Origin of Product

United States

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